Cas no 1213438-57-3 ((1S)-1-(2-PROPOXYPHENYL)PENTYLAMINE)
1213438-57-3 structure
Product Name:(1S)-1-(2-PROPOXYPHENYL)PENTYLAMINE
CAS-nummer:1213438-57-3
MF:C14H23NO
MW:221.338524103165
CID:5593483
PubChem ID:145708147
Update Time:2025-10-28
(1S)-1-(2-PROPOXYPHENYL)PENTYLAMINE Chemische en fysische eigenschappen
Naam en identificatie
-
- (1S)-1-(2-PROPOXYPHENYL)PENTYLAMINE
- Benzenemethanamine, α-butyl-2-propoxy-, (αS)-
- Y12003
- 1213438-57-3
- (S)-1-(2-PROPOXYPHENYL)PENTAN-1-AMINE
-
- Inchi: 1S/C14H23NO/c1-3-5-9-13(15)12-8-6-7-10-14(12)16-11-4-2/h6-8,10,13H,3-5,9,11,15H2,1-2H3/t13-/m0/s1
- InChI-sleutel: LQEZNDRKKGXFKD-ZDUSSCGKSA-N
- LACHT: N[C@H](C1C=CC=CC=1OCCC)CCCC
Berekende eigenschappen
- Exacte massa: 221.177964357g/mol
- Monoisotopische massa: 221.177964357g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 7
- Complexiteit: 172
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.5
- Topologisch pooloppervlak: 35.2Ų
Experimentele eigenschappen
- Dichtheid: 0.949±0.06 g/cm3(Predicted)
- Kookpunt: 328.3±25.0 °C(Predicted)
- pka: 9.45±0.10(Predicted)
(1S)-1-(2-PROPOXYPHENYL)PENTYLAMINE Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761386-1g |
(s)-1-(2-Propoxyphenyl)pentan-1-amine |
1213438-57-3 | 98% | 1g |
¥8534.00 | 2024-08-09 |
(1S)-1-(2-PROPOXYPHENYL)PENTYLAMINE Gerelateerde literatuur
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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